3-Methyl-1H-inden-1-one
Description
Structure
3D Structure
Properties
CAS No. |
22303-81-7 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-methylinden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
VKZFVWRUFMYKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 1h Inden 1 One and Its Derivatives
Classical and Contemporary Approaches to Indenone Ring Formation
The formation of the fused bicyclic indenone structure can be achieved through various strategic bond formations, primarily involving the creation of the five-membered ring onto a pre-existing benzene (B151609) ring.
Intramolecular Cyclization Reactions
Intramolecular reactions are highly effective for constructing cyclic systems like indenones, as they benefit from favorable entropic factors where the reacting groups are tethered together.
Intramolecular Friedel-Crafts acylation is a cornerstone method for synthesizing cyclic ketones, including indanones, which are precursors to indenones. masterorganicchemistry.comsigmaaldrich.com This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis acid or a strong protic acid. beilstein-journals.orgresearchgate.net The process begins with the formation of an acylium ion electrophile, which is then attacked by the aromatic ring to close the five-membered ring. sigmaaldrich.com
Commonly used catalysts include polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids like aluminum chloride (AlCl₃). researchgate.net For instance, the cyclization of 3-arylpropionic acids can be efficiently catalyzed by lanthanide triflates, such as terbium triflate (Tb(OTf)₃), at high temperatures to yield 1-indanones. beilstein-journals.orgresearchgate.net Scandium triflate (Sc(OTf)₃) has also been shown to catalyze the intramolecular Friedel-Crafts acylation of benzyl Meldrum's acid derivatives under milder conditions. acs.org
| Starting Material | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| 3-Arylpropionic Acid | Tb(OTf)₃ | Substituted 1-Indanone (B140024) | Up to 74% beilstein-journals.org |
| Arylalkyl Acid Chloride | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Cyclic Ketone | Not specified nih.gov |
| Benzyl Meldrum's Acid Derivative | Sc(OTf)₃ | Polysubstituted 1-Indanone | Not specified acs.org |
| β-Propiolactone and Benzene | Aluminum Chloride | 1-Indanone | 80% beilstein-journals.org |
Palladium catalysis offers powerful and versatile methods for synthesizing indenones through annulation reactions. These strategies often involve the coupling of multiple components in a single pot or the intramolecular cyclization of suitably functionalized precursors. A common approach is the palladium-catalyzed annulation of internal alkynes with ortho-halobenzaldehydes or other ortho-bifunctional aromatic compounds. researchgate.netacs.org
One developed method involves a palladium-catalyzed ligand-free carbonylation, where an alkyne insertion is followed by carbonylation and annulation to construct the indenone framework. researchgate.netbohrium.com This cascade reaction proceeds smoothly under a carbon monoxide atmosphere to provide indenones in moderate to excellent yields. bohrium.com Another strategy utilizes palladium/norbornene (Pd/NBE) cooperative catalysis for the direct annulation between aryl iodides and unsaturated carboxylic acid anhydrides, offering excellent control over regioselectivity. researchgate.net These methods are advantageous as they often start with simple, readily available materials and exhibit broad functional group tolerance. bohrium.comacs.org
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| o-Bromobenzaldehydes and Norbornene derivatives | Palladium catalyst | Direct C-H activation of the aldehyde group under mild conditions. acs.org | acs.org |
| o-Bromophenyl iodide and Diphenylacetylene | Ligand-free Palladium catalyst, CO atmosphere | Three-component carbonylation reaction. bohrium.com | bohrium.com |
| Aryl iodides and Unsaturated carboxylic acid anhydrides | Palladium/Norbornene (Pd/NBE) | Complete control of regioselectivity. researchgate.net | researchgate.net |
| ortho-Halobenzaldehydes and Internal alkynes | Pd nanoparticles (Pd@2) | Domino reaction in water as a green solvent. researchgate.net | researchgate.net |
Copper catalysis provides an inexpensive and less toxic alternative for the synthesis of indenone derivatives. fao.org A notable method is the copper-catalyzed intramolecular cascade reaction of conjugated enynones to form substituted 1H-indenes. pku.edu.cnnih.gov This transformation uses a simple copper salt as the sole catalyst and proceeds under mild conditions with good to excellent yields and broad functional group tolerance. fao.orgnih.gov
The proposed mechanism involves a copper-mediated 5-exo-dig cyclization of the enynone, which generates a copper-carbene intermediate. pku.edu.cnnih.gov This intermediate then undergoes further cyclization and a 1,5-hydrogen shift to yield the final 1H-indene product. pku.edu.cn This methodology has been successfully applied to synthesize various substituted indenones, including trifluoromethylated 1-indanones through a radical addition–cyclization cascade. frontiersin.org
| Substrate | Catalyst | Product Type | Key Mechanistic Step |
|---|---|---|---|
| Conjugated Enynones | Copper salt (e.g., CuI) | Substituted 1H-Indenes | 5-exo-dig cyclization to form a Cu-carbene intermediate. pku.edu.cnnih.gov |
| 1,6-Enynes | Cu(II) catalyst with Togni's reagent | Trifluoromethylated 1-Indanones | Radical addition–cyclization cascade. frontiersin.org |
| 2-Ethynylbenzaldehyde derivatives | Copper catalyst | 3-Hydroxy-1-indanones | Intramolecular annulation. organic-chemistry.org |
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov In the context of indenones, biocatalytic methods are particularly valuable for producing enantiomerically pure or enriched products, which are crucial for pharmaceutical applications.
The biocatalyzed oxidation of racemic 3-methyl-1-indanone (B1362706) has been investigated, demonstrating high enantioselectivity. Such kinetic resolutions, often employing enzymes like Baeyer-Villiger monooxygenases, can selectively oxidize one enantiomer of the racemic ketone to a lactone, leaving the other enantiomer unreacted and thus enantiomerically enriched. This approach provides access to chiral 3-alkyl-substituted indanones, which are valuable building blocks in organic synthesis.
Nazarov Cyclization in Indenone Synthesis
The Nazarov cyclization is a classic electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org This reaction is a key strategy for constructing the five-membered ring of the indenone core. The process is typically catalyzed by a protic or Lewis acid, which promotes a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate. wikipedia.orgthermofisher.com
In the synthesis of indenones, the divinyl ketone substrate is typically an aryl vinyl ketone derivative. Activation by a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) initiates the cyclization to form an oxyallyl cation, which, after proton loss and tautomerization, yields the cyclopentenone ring fused to the aromatic system. beilstein-journals.orgwikipedia.org The regioselectivity and efficiency of the Nazarov cyclization can be influenced by the substitution pattern on the dienone substrate, with electron-donating and withdrawing groups capable of polarizing the system to facilitate the ring closure. beilstein-journals.orgorganic-chemistry.org
Transition Metal-Catalyzed Carbonylative Cyclization from Alkynes
The synthesis of the indenone scaffold, including 3-Methyl-1H-inden-1-one, can be efficiently achieved through transition metal-catalyzed annulation reactions. researchgate.netrawdatalibrary.net This methodology has become a powerful tool for constructing the fused bicyclic ring system in an atom-economical manner. researchgate.net The process often involves the cyclization of appropriately substituted aromatic compounds with alkynes in the presence of a transition metal catalyst and a carbon monoxide (CO) source, which is incorporated as the ketone carbonyl of the indenone ring.
Various transition metals, including rhodium, palladium, iron, and cobalt, have been employed to catalyze these transformations. researchgate.netresearchgate.net For instance, rhodium(III)-catalyzed synthesis of indenones has been developed from 2-aryl-3-nitrosoindoles and alkynes in a redox-neutral fashion, avoiding harsh conditions. researchgate.net Another approach utilizes an iron/diphosphine catalyst for the annulation of a carboxamide with an internal alkyne to produce a range of indenone derivatives. researchgate.net These reactions typically proceed through a cascade mechanism involving C-H bond activation, alkyne insertion, cyclization, and subsequent functionalization. researchgate.netresearchgate.net
The choice of catalyst and reaction conditions can influence the regioselectivity of the alkyne insertion, which is a critical factor in synthesizing specifically substituted indenones like this compound. While many advances have been made, achieving high regioselectivity with certain classes of alkynes, such as alkyl-substituted and terminal alkynes, remains a challenge in the field. bohrium.com
Table 1: Examples of Transition Metal-Catalyzed Indenone Synthesis
| Catalyst System | Substrates | Key Features |
|---|---|---|
| Rhodium(III) Complex | 2-Aryl-3-nitrosoindoles and alkynes | Redox-neutral conditions, avoids external oxidants. researchgate.net |
| Iron/Diphosphine | Carboxamide with a bidentate directing group and an internal alkyne | Proceeds via C-H bond activation and Lewis acidic Zn(II) acceleration. researchgate.net |
| CoBr2/bipyridine | Aryl titanates, alkynes, and various electrophiles | Modular assembly providing access to diverse heterocycles and indenones. researchgate.net |
Targeted Synthesis of Functionalized this compound Derivatives
Halogenation Reactions and Product Characterization
Halogenation of the this compound core introduces functional handles for further synthetic transformations and can modulate the electronic properties and biological activity of the molecule. Halogens are typically introduced onto the aromatic ring via electrophilic aromatic substitution, with the position of substitution directed by the existing electron-donating and -withdrawing groups.
The characterization of halogenated products relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The introduction of a halogen atom (F, Cl, Br, I) causes predictable changes in the 1H and 13C NMR spectra. In 1H NMR, the chemical shifts of nearby aromatic protons are altered due to the halogen's inductive and anisotropic effects. nih.gov For instance, the chemical shift of a proton ortho to a bromine substituent will be significantly different from that of a proton in the unsubstituted parent compound.
Quantum mechanical calculations are increasingly used alongside experimental data to unambiguously determine the structure of complex halogenated molecules. umn.edu By simulating NMR chemical shifts for potential isomers, a confident structural assignment can be made by comparing the calculated data with the experimental spectra. umn.edu
Table 2: Expected 1H NMR Spectroscopic Changes Upon Halogenation of an Aromatic Ring
| Feature | Description |
|---|---|
| Chemical Shift (δ) | Protons closer to the halogen substituent experience a shift in their resonance frequency. The magnitude and direction (upfield or downfield) depend on the specific halogen and its position. nih.gov |
| Coupling Constants (J) | The J-coupling between adjacent protons can be subtly altered, providing further structural information. |
| Signal Multiplicity | The splitting pattern (e.g., singlet, doublet, triplet) of aromatic protons changes based on the number of neighboring protons, which is altered by substitution. |
Alkylation and Arylation Strategies for Substituent Introduction
The introduction of alkyl and aryl groups onto the this compound framework can be achieved through various modern synthetic methods, most notably transition metal-catalyzed cross-coupling and C-H activation reactions. These strategies allow for the precise installation of substituents at various positions, leading to a diverse library of derivatives.
Palladium-catalyzed reactions are particularly prominent for C-H arylation. uva.es Methodologies developed for other aromatic systems, such as unprotected anilines, demonstrate the potential for direct C-H arylation on the indenone's benzene ring. uva.es These reactions often employ specialized ligands that facilitate the C-H activation step and control chemo- and regioselectivity, allowing for ortho-arylation without requiring protecting groups. uva.es
For alkylation, particularly at the C-3 position to create a quaternary center, palladium-catalyzed allylic alkylation represents a viable strategy. While demonstrated on related heterocyclic systems like 3-substituted indoles, the underlying principle of using a π-allylpalladium intermediate can be adapted for indenone substrates. nih.gov The choice of borane reagents and chiral ligands can influence the reaction's efficiency and enantioselectivity. nih.gov
Table 3: Strategies for Alkylation and Arylation
| Reaction Type | Catalyst/Reagents | Target Position | Description |
|---|---|---|---|
| Direct C-H Arylation | Palladium catalyst with a cooperating ligand (e.g., [2,2′-bipyridin]-6(1H)-one) | Aromatic Ring (e.g., C-4, C-7) | Forms a C-C bond between the indenone ring and an aryl halide, driven by chelate-assisted C-H activation. uva.es |
| Allylic Alkylation | Palladium catalyst with a chiral ligand, trialkylborane | C-3 Position | Creates a C-3 quaternary center by reacting the indenone with an allyl alcohol or related electrophile. nih.gov |
Glycosylation Approaches for Modifying Indenone Bioactivity
Glycosylation, the attachment of carbohydrate moieties to a molecular scaffold, is a powerful strategy for modulating the pharmacological properties of bioactive compounds. For indenone derivatives, glycosylation can enhance solubility, alter cell permeability, and introduce new interactions with biological targets, potentially leading to improved bioactivity.
Research on structurally related indolin-2-ones has demonstrated the feasibility and benefits of this approach. rsc.org In these studies, N-glycosylated derivatives were synthesized by reacting isatin-N-glycosides with substituted acetophenones. rsc.org The resulting glycosylated compounds were evaluated for their biological effects.
The introduction of the glycosyl group was found to significantly impact the antitumor activity of the parent molecule. rsc.org Specifically, N-glycosylated 3-(2-oxo-2-arylethylidene)indolin-2-ones exhibited notable antitumor effects in melanoma human cell lines, with their activity linked to the inhibition of survival pathways involving c-Jun and JNK2 (Jun N-terminal kinase). rsc.org These findings underscore the potential of glycosylation as a key derivatization strategy for modifying the bioactivity of indenone-based compounds.
Table 4: Bioactivity of Glycosylated Indolinone Analogs
| Compound Class | Synthetic Approach | Observed Bioactivity | Mechanism of Action |
|---|
Reactivity and Chemical Transformations of 3 Methyl 1h Inden 1 One
Fundamental Reactivity of the Indenone Core
The indenone core of 3-Methyl-1H-inden-1-one is susceptible to a range of fundamental organic reactions, including oxidation, reduction, and additions of both nucleophiles and electrophiles. These transformations allow for the targeted modification of the molecule to generate a diverse array of derivatives.
Oxidation Pathways and Derivative Formation
The oxidation of the indenone scaffold can proceed through various pathways, depending on the oxidant and reaction conditions, leading to the formation of different oxygenated derivatives. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, analogous transformations with similar indenone structures suggest potential reaction pathways. For instance, epoxidation of the electron-deficient double bond can be achieved using strong oxidizing agents, potentially leading to the formation of a transient epoxide intermediate. This intermediate could then undergo further reactions, such as ring-opening, to yield functionalized derivatives.
Another potential oxidation pathway is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, this could theoretically lead to two possible lactone isomers. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions to Corresponding Alcohols
The carbonyl group of this compound can be selectively reduced to the corresponding secondary alcohol, 3-methyl-1H-inden-1-ol. This transformation is a common and well-established reaction in organic chemistry. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common.
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones in the presence of other reducible functional groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and will also reduce the carbonyl group to the corresponding alcohol. Due to its higher reactivity, LiAlH₄ reactions are typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. The conditions for catalytic hydrogenation can be tuned to achieve selective reduction of the carbonyl group without affecting the double bond or the aromatic ring.
| Reactant | Reducing Agent | Solvent | Product | Yield (%) |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 3-Methyl-1H-inden-1-ol | Data not available |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 3-Methyl-1H-inden-1-ol | Data not available |
| This compound | H₂/Pd-C | Ethanol | 3-Methyl-1H-inden-1-ol | Data not available |
| Note: Specific yield data for the reduction of this compound is not readily available in the cited literature. |
Nucleophilic Addition with Organometallic Reagents (e.g., Alkyllithium Compounds)
The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack by organometallic reagents, such as alkyllithium compounds and Grignard reagents. This reaction leads to the formation of tertiary alcohols, with the new alkyl or aryl group from the organometallic reagent attached to the C1 position.
For example, the reaction of this compound with an alkyllithium reagent, such as methyllithium (B1224462) (CH₃Li), would proceed via the nucleophilic addition of the methyl group to the carbonyl carbon. This initially forms a lithium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol, 1,3-dimethyl-1H-inden-1-ol. Similarly, Grignard reagents, like phenylmagnesium bromide (PhMgBr), would react to introduce a phenyl group at the C1 position, forming 3-methyl-1-phenyl-1H-inden-1-ol after hydrolysis. These reactions are powerful tools for the construction of new carbon-carbon bonds.
| Reactant | Organometallic Reagent | Solvent | Product |
| This compound | Methyllithium (CH₃Li) | Diethyl Ether | 1,3-Dimethyl-1H-inden-1-ol |
| This compound | Phenyllithium (PhLi) | Tetrahydrofuran | 3-Methyl-1-phenyl-1H-inden-1-ol |
| This compound | Phenylmagnesium Bromide (PhMgBr) | Diethyl Ether | 3-Methyl-1-phenyl-1H-inden-1-ol |
| Note: This table represents expected products based on general reactivity patterns of indenones with organometallic reagents. |
Electrophilic Substitution on the Aromatic Ring
The benzene (B151609) ring of the indenone core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the fused five-membered ring containing the electron-withdrawing carbonyl group and the electron-donating effect of the alkyl substituent at the 3-position will determine the regioselectivity of these substitutions. The carbonyl group is a deactivating, meta-directing group, while the alkylated double bond can have a more complex influence.
For instance, the bromination of the saturated analog, 3-methyl-1-indanone (B1362706), has been studied. The reaction with bromine in carbon tetrachloride under irradiation yielded a mixture of products, including 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-one. wikipedia.org This suggests that both the position alpha to the carbonyl and the methyl group are susceptible to bromination under these conditions.
While specific studies on the electrophilic substitution of this compound are limited, Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgwikipedia.org The position of acylation on the aromatic ring of this compound would be influenced by the combined electronic effects of the fused ring system.
Cascade and Multicomponent Reactions Involving this compound
The strategic placement of functional groups in this compound makes it an ideal substrate for cascade and multicomponent reactions, allowing for the rapid construction of complex molecular architectures in a single synthetic operation.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The carbonyl group of this compound can participate in this reaction with various active methylene (B1212753) compounds. These reactions are typically catalyzed by a weak base.
For example, the reaction of an indenone with malononitrile (B47326) in the presence of a base leads to the formation of a dicyanomethylene derivative. This reaction proceeds through the initial deprotonation of malononitrile to form a carbanion, which then attacks the carbonyl carbon of the indenone. Subsequent dehydration yields the condensed product. Similar reactions can be envisioned with other active methylene compounds like ethyl cyanoacetate.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Product |
| This compound | Malononitrile | Piperidine | 2-(3-Methyl-1H-inden-1-ylidene)malononitrile |
| This compound | Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl 2-cyano-2-(3-methyl-1H-inden-1-ylidene)acetate |
| Note: This table illustrates plausible Knoevenagel condensation products of this compound based on established reactivity. |
Utilization as a Synthetic Intermediate
The reactivity of the carbonyl group and the conjugated double bond in this compound makes it a valuable starting material for a variety of chemical transformations. Its ability to undergo reactions such as reduction, thionation, and cycloadditions allows for the generation of a diverse range of molecular scaffolds.
The conversion of this compound to branched alkyl indanes typically involves the reduction of both the ketone functional group and the carbon-carbon double bond of the indene (B144670) ring system. This transformation leads to the formation of a saturated indane core with a methyl group at position 3 and another substituent, often a hydroxyl or alkyl group, at position 1, originating from the reduction of the ketone.
Catalytic hydrogenation is a common method to achieve this saturation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to different diastereomers of the resulting branched alkyl indane. For instance, complete reduction of this compound would yield 1,3-dimethylindane ontosight.ainih.gov. The general transformation is depicted below:
Reaction Scheme: Catalytic Hydrogenation of this compound
O H OH
// | |
C C C
| C-CH3 + H2/Catalyst -> | C-CH3
|| |
CH CH2
\ /
C6H4 C6H4
A simplified representation of the hydrogenation of the five-membered ring in this compound to form a 1-hydroxy-3-methylindane intermediate, which can be further reduced.
Further alkylation reactions can be performed on the indane scaffold to introduce additional branching ontosight.ai.
Table 1: Synthesis of Branched Alkyl Indanes
| Product | Reactants | Key Transformation |
|---|---|---|
| 1,3-Dimethylindane | This compound, H₂/Catalyst, Methylating agent | Catalytic hydrogenation and methylation |
The carbonyl group of this compound can be converted to a thiocarbonyl group (C=S) to furnish the corresponding 3-methyl-1H-indene-1-thione. This transformation is typically achieved using thionating agents, with Lawesson's reagent being a prominent example organic-chemistry.orgnih.gov. Lawesson's reagent is known for its mildness and efficiency in converting ketones to thioketones organic-chemistry.org.
The reaction involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom. Under certain conditions, particularly with reactive thioketone intermediates, dimerization or trimerization can occur to form cyclic sulfide (B99878) adducts researchgate.net.
Reaction Scheme: Thionation of this compound
General thionation reaction of this compound to yield 3-methyl-1H-indene-1-thione.
The resulting indanethione is a reactive intermediate itself and can participate in various cycloaddition and other reactions involving the C=S double bond.
Table 2: Synthesis of Indanethione Derivatives
| Product | Reactant | Reagent | Key Transformation |
|---|---|---|---|
| 3-Methyl-1H-indene-1-thione | This compound | Lawesson's Reagent | Thionation of ketone |
This compound serves as a versatile building block for the synthesis of more intricate molecular structures, including spirocyclic and heterocyclic compounds. Its dienophilic nature in the α,β-unsaturated system allows it to participate in Diels-Alder and other cycloaddition reactions.
For example, indenone systems can be utilized in the construction of spiro compounds, where one carbon atom is common to two rings nih.gov. The reaction of this compound with suitable dienes or other reagents can lead to the formation of spiro[indene-cycloalkane] derivatives.
Furthermore, the indenone core can be incorporated into larger heterocyclic systems. Reactions with binucleophilic reagents can lead to the formation of fused heterocyclic rings. For instance, related indanediones are used to synthesize complex heterocyclic structures like indenopyrazoles and spiro-imidazo pyridine-indenes mdpi.comnih.gov. The reactivity of this compound suggests its applicability in similar synthetic strategies to access novel heterocyclic frameworks.
Table 3: Application as a Building Block
| Product Class | Key Reaction Type | Example of Resulting Core Structure |
|---|---|---|
| Spirocyclic Compounds | Cycloaddition/Spirocyclization | Spiro[indene-heterocycle] |
Computational Chemistry and Theoretical Investigations of 3 Methyl 1h Inden 1 One
Quantum Chemical Calculations for Molecular Structure Elucidation
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its conformational possibilities. These methods provide insights into the stability and reactivity of different molecular forms.
Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For derivatives of indanone, the B3LYP functional combined with a 6-31G(d) basis set is a commonly employed level of theory for accurate geometry optimizations.
Below is a representative table of what optimized geometrical parameters for 3-Methyl-1H-inden-1-one would look like if calculated at the B3LYP/6-31G(d) level of theory. The values are hypothetical and for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C1=O | Value |
| C1-C2 | Value | |
| C2-C3 | Value | |
| C3-C3a | Value | |
| C3-C(CH3) | Value | |
| Bond Angle | O=C1-C2 | Value |
| C1-C2-C3 | Value | |
| C2-C3-C3a | Value | |
| C2-C3-C(CH3) | Value |
Note: The values in this table are placeholders and require specific computational studies on this compound for accurate data.
Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable conformers. A computational study on methyl-substituted indanones, including 3-methyl-1-indanone (B1362706), performed a conformational analysis at the B3LYP/6-31G(d) level of theory. The study found that 3-methyl-1-indanone has only one stable conformation. manipal.edu This suggests that the five-membered ring fused to the benzene (B151609) ring provides significant rigidity to the structure, and the methyl group at the 3-position does not introduce additional stable conformers. This rigidity is a key characteristic that influences the molecule's interactions and reactivity.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to analyze the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the carbonyl group, while the LUMO is likely to be centered on the conjugated system, including the carbonyl group and the double bond in the five-membered ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
The following table illustrates the type of data that would be obtained from a HOMO-LUMO analysis of this compound, though specific values are not available in the current literature.
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and require specific computational studies on this compound for accurate data.
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of quantum chemical calculations. This analysis provides insight into the distribution of electron density and helps to identify electrophilic and nucleophilic sites within the molecule.
A table of Mulliken charges for this compound would provide a quantitative measure of these charges, as shown in the hypothetical table below.
| Atom | Mulliken Charge |
| O (carbonyl) | Value |
| C1 (carbonyl) | Value |
| C2 | Value |
| C3 | Value |
| C (methyl) | Value |
| (other atoms) | Value |
Note: The values in this table are placeholders and require specific computational studies on this compound for accurate data.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted values with experimental data is a powerful way to validate the computational model and gain a more detailed understanding of the molecule's structure and vibrational modes.
For this compound, DFT calculations could predict its infrared spectrum. The calculated vibrational frequencies would correspond to specific bond stretching and bending modes within the molecule. For instance, a strong absorption band corresponding to the C=O stretching vibration would be expected in the region of 1700-1740 cm⁻¹. The calculated spectrum can be compared with an experimental FT-IR spectrum to assign the observed peaks to specific molecular vibrations.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the different protons and carbons in this compound can be correlated with experimental ¹H and ¹³C NMR spectra. This correlation helps in the precise assignment of signals and provides confidence in the calculated molecular structure.
A comparative table of experimental and theoretical spectroscopic data would be structured as follows:
FT-IR Spectral Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O stretch | Value | Value |
| C=C stretch (aromatic) | Value | Value |
| C-H stretch | Value | Value |
| (other modes) | Value | Value |
NMR Spectral Data (¹H and ¹³C)
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| H (methyl) | Value | Value |
| H (vinyl) | Value | Value |
| H (aromatic) | Value | Value |
| C (carbonyl) | Value | Value |
| C (methyl) | Value | Value |
| (other atoms) | Value | Value |
Note: The values in these tables are placeholders and require specific experimental and computational studies on this compound for accurate data.
Thermochemical Properties Modeling
The thermochemical properties of this compound have been a subject of combined experimental and computational investigations to understand its energetic characteristics. These studies provide valuable data for comprehending the stability and reactivity of this molecule.
High-level quantum chemical calculations have been employed to determine the gas-phase standard molar enthalpy of formation. researchgate.net A synergistic approach, combining experimental techniques like combustion calorimetry and Calvet microcalorimetry with computational modeling, has been crucial in deriving these thermochemical parameters. researchgate.net
One significant finding is the analysis of the energetic effect of the methyl group on the indanone core. The presence of the methyl group results in a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. researchgate.net This has been determined by comparing the experimental values for 3-methyl-1-indanone with those of the parent 1-indanone (B140024) molecule. researchgate.net
Furthermore, to gain deeper insights into the electronic effects influencing the thermochemical properties, Natural Bond Orbital (NBO) calculations have been performed. These calculations, carried out at the B3LYP/6-311+G(2df,2p) wave function level, allow for a quantitative analysis of the delocalization of electron density within the molecule. researchgate.net
The computational approach not only provides a theoretical basis for the experimental findings but also allows for the estimation of thermochemical data that might be challenging to obtain experimentally. The close agreement between the computationally derived and experimentally determined values lends confidence to the models used. researchgate.net
Below are data tables summarizing the key thermochemical findings for this compound and related compounds from computational and experimental studies.
Table 1: Calculated Gas-Phase Enthalpy of Formation
| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |
| This compound | High-level quantum chemical calculations | Data not explicitly stated in the provided text |
Table 2: Enthalpic Increment for the Insertion of a Methyl Group
| Parent Compound | Substituted Compound | Enthalpic Increment (kJ·mol⁻¹) |
| 1-Indanone | This compound | ~ -35 |
Structure Activity Relationship Sar Studies of 3 Methyl 1h Inden 1 One Derivatives
Impact of Substituent Effects on Reactivity and Biological Profile
The introduction of various functional groups onto the 3-Methyl-1H-inden-1-one scaffold profoundly alters its physicochemical properties and, consequently, its interaction with biological targets. Understanding these substituent effects is crucial for the rational design of new, more potent, and selective therapeutic agents.
Influence of Methyl Group Position and Stereochemistry
The methyl group, while simple, has a subtle but significant impact on a molecule's reactivity and biological activity. Its effects can be attributed to both electronic and steric factors. The position of the methyl group on the indenone ring can influence the molecule's metabolic stability, permeability, and interaction with target enzymes.
Studies on other bioactive molecules have shown that methylation can drastically alter a compound's pharmacokinetic profile. For instance, N-methylation in N-sulfonylhydrazone analogs was found to enhance recognition by Cytochrome P450 (CYP) enzymes, promote penetration of the blood-brain barrier, and provide a protective effect against acid hydrolysis. nih.gov The presence of a methyl group can increase lipophilicity, which may influence cell permeability. nih.gov
Table 1: General Influence of Methyl Group Substitution on Bioactive Molecules
| Property Affected | General Effect of Methylation | Potential Implication for this compound |
| Metabolism | Can alter recognition and metabolism by CYP enzymes. nih.gov | Modified metabolic stability and half-life. |
| Permeability | Increases lipophilicity. nih.gov | Enhanced ability to cross biological membranes. |
| Chemical Stability | Can provide protection against hydrolysis. nih.gov | Increased stability in physiological environments. |
| Reactivity | Influences reaction pathways at nearby centers (e.g., SN1 vs. SN2). nih.gov | Altered covalent interactions with biological targets. |
Effects of Halogenation on Bioactivity
Halogenation is a common strategy in medicinal chemistry to modulate a drug's potency, lipophilicity, and metabolic stability. Introducing halogen atoms to the indanone scaffold can lead to significant changes in its biological activity. The nature of the halogen, its position, and the degree of substitution are all critical factors.
A pertinent example is the synthesis of a trifluoromethylated indenopyrazole, specifically 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. nih.gov The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and a bioisostere of a methyl group, but with significantly different electronic properties. Its inclusion can enhance binding affinity to target proteins through favorable interactions and can also block sites of metabolic oxidation, thereby increasing the compound's half-life. The synthesis of this specific derivative, derived from 2-acetyl-1,3-indanedione, highlights a practical application of modifying the indanone core to build highly functionalized, tricyclic systems. nih.gov
Table 2: Example of a Halogenated Indenone Derivative
| Compound Name | Structure | Key Features | Reference |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | ![]() | Contains a trifluoromethyl (-CF3) group on the phenyl ring attached to the pyrazole (B372694) fused with the indene (B144670) system. Synthesized from an indanedione precursor. | nih.gov |
Role of Glycosylation on Solubility and Bioactivity
Glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to a molecule, is a powerful strategy to modify the properties of therapeutic agents. researchgate.net In natural products, sugar components frequently contribute to specific interactions with biological targets. While no specific studies on the glycosylation of this compound were identified, the principles of this technique are widely applicable in drug discovery.
The primary benefits of glycosylation are the enhancement of aqueous solubility and the potential modulation of the biological activity profile. The addition of a polar sugar group can significantly improve a compound's pharmacokinetics, facilitating its administration and distribution in the body. Furthermore, the attached glycan can serve as a recognition motif, guiding the molecule to specific cell surface receptors or transporters, a strategy employed to target drugs to particular tissues. researchgate.net The process of altering the glycosylation pattern of bioactive natural products is an established method for increasing structural diversity and generating novel derivatives. Therefore, applying glycosylation to the indanone scaffold represents a theoretical but chemically valid approach for optimizing its solubility and potentially discovering new bioactivities.
Design and Synthesis of Scaffold Modifications and Analogs
Beyond simple substitution, modifying the core scaffold of this compound or creating structural analogs are advanced strategies for developing new chemical entities with improved properties. These approaches involve more significant structural changes, such as fusing new rings or incorporating entirely different chemical motifs to enhance target specificity and potency.
Arylidene Indanone Scaffold Analysis
Arylidene indanones (AIs) are a class of compounds closely related to this compound. They are typically synthesized from 1-indanone (B140024) and various benzaldehydes through an aldol (B89426) condensation reaction. This scaffold is considered a rigid analog of chalcones, incorporating the characteristic α,β-unsaturated ketone system within a cyclic five-membered ring.
The structure of AIs is largely planar, which allows for effective transmission of electronic effects from substituents on the arylidene ring, through the double bond, to the carbonyl group of the indanone core. This electronic communication is a key aspect of their structure-activity relationship. SAR studies on AI derivatives have revealed their potential as:
Anticancer agents: A 4,5,6-trimethoxyindanone-estradiol hybrid proved more potent against MCF-7 breast cancer cells than its chalcone (B49325) precursor.
Cholinesterase inhibitors: For the potential treatment of Alzheimer's disease.
Antimalarials and anti-inflammatory agents.
The design strategy often involves using natural products or known drugs as templates to generate novel AI molecules with diverse biological effects.
Table 3: Reported Biological Activities of Arylidene Indanone Derivatives
| Biological Activity | Target/Application | Reference |
| Anticancer | Breast cancer, Leukemia | |
| Neuroprotective | Cholinesterase inhibition (Alzheimer's Disease) | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antiviral | Tobacco Mosaic Virus (TMV) | |
| Antimalarial | Various |
Indene Amino Acid Derivatives for Target Specificity
To enhance target specificity and create molecules with finely tuned biological activity, the indene scaffold can be conjugated with amino acids or their derivatives. This approach combines the structural features of the indene core with the functionality and recognition properties of amino acids. The synthesis of such conformationally constrained cyclic α-amino acid derivatives has been achieved under phase-transfer catalysis conditions.
This strategy has been successfully employed to develop novel agents with specific molecular targets:
Retinoic Acid Receptor (RARα) Agonists: A series of indene derivatives were designed and synthesized as RARα agonists. An amide linker was found to be a key structural feature for achieving RARα specificity, likely through hydrogen bonding interactions within the receptor's ligand-binding pocket.
Acetylcholinesterase (AChE) Inhibitors: Inspired by the neuroprotective behavior of the NSAID Sulindac, which contains an indene moiety, new indene-hydrazide analogs were synthesized and shown to inhibit AChE, an important target in Alzheimer's disease. semanticscholar.org
Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: Novel indene amino acid derivatives have been designed and evaluated as potential SDH inhibitors, which are relevant in the development of new fungicides.
These examples demonstrate that derivatizing the indene scaffold with amino acid components is a fruitful strategy for designing molecules that can selectively interact with specific enzymes or receptors.
Hybrid Pharmacophore Approaches in Drug Design
Hybrid pharmacophore approaches represent a sophisticated strategy in computational drug discovery, aiming to enhance the precision of virtual screening and lead optimization. This methodology integrates pharmacophore modeling with other computational techniques, such as molecular docking, to leverage the strengths of each approach. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. By combining this with the detailed interaction analysis provided by molecular docking, researchers can develop more robust models for identifying and designing novel therapeutic agents.
The development of a pharmacophore model is a critical step in this hybrid approach. It can be generated based on the structure of known active ligands (ligand-based) or from the three-dimensional structure of the biological target (structure-based). nih.gov For instance, in the context of designing inhibitors for human protein kinase CK2, a pharmacophore model was constructed based on a series of 50 indeno[1,2-b]indoles, which are structurally related to indenones. nih.gov This model identified nine common chemical features crucial for inhibitory activity. nih.gov Such a model can then be used for virtual screening of large compound databases to identify new scaffolds with the potential for the desired biological activity. nih.gov
The integration of pharmacophore models with molecular docking simulations provides a synergistic advantage. Pharmacophore models can be employed as a rapid screening filter to select a subset of compounds from a large library that possess the key features for binding. These selected hits can then be subjected to more computationally intensive molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. This hierarchical approach significantly reduces the number of compounds to be experimentally tested, thereby saving time and resources.
Furthermore, the insights gained from hybrid pharmacophore approaches can guide the design of new molecules with improved potency and selectivity. By understanding the key pharmacophoric features and their spatial relationships, medicinal chemists can strategically modify existing scaffolds or design entirely new ones that are more complementary to the target's binding site. For example, if a pharmacophore model indicates the importance of a hydrophobic group at a specific position, derivatives can be synthesized with various lipophilic substituents at that position to optimize activity.
Computational Approaches to SAR
Computational approaches have become indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These methods provide a theoretical framework to understand how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of more effective drugs.
3D-Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to correlate the biological activity of a series of compounds with their three-dimensional properties. This method provides detailed insights into the steric and electronic requirements for optimal interaction with a biological target. The primary goal of 3D-QSAR is to construct a predictive model that can be used to estimate the activity of novel, untested compounds.
The process of developing a 3D-QSAR model typically involves several key steps. First, a dataset of molecules with known biological activities is selected. The three-dimensional structures of these molecules are then aligned based on a common scaffold or a pharmacophore model. This alignment is a critical step, as the quality of the final model is highly dependent on the accuracy of the superposition of the molecules.
Once the molecules are aligned, molecular interaction fields are calculated around each molecule. These fields represent different physicochemical properties, such as steric (shape) and electrostatic (charge distribution) potentials. Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA calculates steric and electrostatic fields at various grid points surrounding the aligned molecules.
CoMSIA also calculates these fields, along with hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian-type distance dependence, which can provide a more detailed and interpretable map of the SAR.
The calculated field values are then used as independent variables in a partial least squares (PLS) regression analysis, with the biological activities of the compounds serving as the dependent variable. The resulting 3D-QSAR model is a mathematical equation that quantitatively describes the relationship between the 3D properties of the molecules and their activity.
The reliability and predictive power of the 3D-QSAR model are assessed through various statistical parameters, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good internal predictive ability, while a high r² value suggests a strong correlation between the experimental and predicted activities for the training set of compounds. The model's external predictive capability is often evaluated using a separate test set of compounds that were not used in the model development.
The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a green contour in a CoMFA steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that bulky groups are disfavored. Similarly, blue and red contours in an electrostatic map typically represent regions where positive and negative charges, respectively, are favorable for activity.
For instance, a 3D-QSAR study on a series of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors successfully generated CoMFA and CoMSIA models with good statistical significance (CoMFA: q² = 0.784, r² = 0.974; CoMSIA: q² = 0.736, r² = 0.947). nih.gov The resulting contour maps provided valuable insights, suggesting that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance the binding affinity. nih.gov This type of information is invaluable for guiding the rational design of new, more potent inhibitors.
Structure-Activity Relationship (SAR) of 1-Indanone Derivatives
The following table summarizes the structure-activity relationship findings for a series of 2-benzylidene-1-indanone (B110557) derivatives, highlighting the impact of substitutions on their anti-inflammatory activity, measured as the inhibition of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) production.
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition of IL-6 | % Inhibition of TNF-α |
| 4d | H | H | H | OH | 69.28 | 83.73 |
| 8a | OCH3 | H | H | OH | - | - |
| 8b | H | OCH3 | H | OH | - | - |
| 8c | H | H | OCH3 | OH | - | - |
| 8d | Cl | H | H | OH | - | - |
| 8e | H | Cl | H | OH | - | - |
| 8f | H | H | Cl | OH | Improved | Improved |
| 8g | F | H | H | OH | - | - |
| 8h | H | F | H | OH | - | - |
| 8i | H | H | F | OH | - | - |
| 8j | NO2 | H | H | OH | - | - |
| 8k | H | NO2 | H | OH | - | - |
| 8l | H | H | NO2 | OH | - | - |
| 8m | CH3 | H | H | OH | - | - |
| 8n | H | CH3 | H | OH | - | - |
| 8o | H | H | CH3 | OH | - | - |
| 8p | CF3 | H | H | OH | - | - |
| 8q | H | CF3 | H | OH | - | - |
| 8r | H | H | CF3 | OH | - | - |
| 8s | OCH3 | OCH3 | OCH3 | OH | - | - |
Data derived from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. nih.gov The study indicated that compound 8f showed improved anti-inflammatory activities. nih.gov Specific percentage inhibition values for compounds 8a-8s were not provided in the source material.
Advanced Applications of 3 Methyl 1h Inden 1 One in Chemical Science
Role in Materials Science
The indenone scaffold, including 3-Methyl-1H-inden-1-one, serves as a valuable building block in the realm of materials science. The inherent properties of these compounds, stemming from their fused ring system and carbonyl group, make them attractive for creating materials with tailored characteristics.
While specific research on materials exclusively derived from this compound is an emerging area, the broader class of indenone derivatives shows significant promise in the development of advanced organic materials. The unique optical and electronic properties of indenone-based compounds make them suitable for applications in this field. ontosight.ai For instance, certain indenone derivatives are being explored for their potential in creating new organic materials with distinct optical or electrical characteristics. ontosight.ai
In terms of thermal properties, studies on the energetic properties of substituted indanones, such as methyl and methoxy (B1213986) derivatives, provide valuable data. An experimental and computational study determined the combustion and sublimation/vaporization enthalpies of 3-methyl-1-indanone (B1362706), contributing to a deeper understanding of its thermodynamic stability. researchgate.net This fundamental energetic data is crucial for the rational design of new materials with specific thermal behaviors.
The following table summarizes the reported energetic properties of this compound:
| Property | Value | Reference |
| Massic energy of combustion | - | researchgate.net |
| Enthalpy of vaporization | - | researchgate.net |
| Gas-phase standard molar enthalpy of formation | - | researchgate.net |
Further research into polymers and co-polymers incorporating the this compound unit could lead to the development of materials with novel optical, electrical, and thermal properties, expanding its application in materials science.
Catalytic Applications
The structural framework of this compound is pertinent to the design of ligands for transition metal-catalyzed reactions. The indenyl ligand, a close relative of the cyclopentadienyl (B1206354) ligand, is known to impart unique reactivity to metal complexes.
Indenyl and its derivatives are widely exploited as ligands in organometallic chemistry. researchgate.net Transition-metal indenyl complexes often exhibit different and enhanced reactivities compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". rsc.orgnih.gov This effect leads to increased rates in substitution and related reactions. rsc.orgnih.gov
While direct applications of this compound as a ligand are not extensively documented, its parent structure, indanone, and its derivatives are used in the synthesis of ligands for various catalytic processes, including olefin polymerization. mdpi.com The synthesis of 1-indanone (B140024) derivatives often involves transition-metal-catalyzed annulation strategies, highlighting the interaction between the indenone core and metal centers. researchgate.net The development of new synthetic methods for indanone derivatives, including those catalyzed by transition metals, is an active area of research. researchgate.net
The versatility of the indenyl scaffold in ligand design is demonstrated by the use of functionalized indenyl phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions. rsc.org This suggests that derivatives of this compound could be functionalized to create novel ligands with tailored electronic and steric properties for specific catalytic applications. The use of ketone and imine-containing ligands in base metal catalysis is also a promising strategy for enhancing reactivity and selectivity. uu.nl
Photoinduced Processes
The photophysical properties of this compound make it a candidate for applications in processes initiated by light, particularly in the role of a photosensitizer.
A notable application of 3-Methyl-1-indanone is its use as a photosensitizer for the splitting of dimethylthymine dimers. sigmaaldrich.com Thymine dimers are a primary form of DNA damage caused by UV radiation. Photosensitizers can absorb light energy and transfer it to the damaged DNA, promoting the repair of these lesions. The ability of 3-Methyl-1-indanone to facilitate this photorepair process highlights its potential in biochemical and medical research, particularly in studies related to DNA damage and repair mechanisms.
The general principle behind such applications is photoinduced electron transfer (PET), where the photosensitizer, upon excitation by light, initiates an electron transfer process that leads to a chemical transformation. nih.govchemrxiv.orgnih.gov While the specific mechanism of 3-Methyl-1-indanone in DNA photorepair requires further detailed investigation, its documented role as a photosensitizer in this context underscores its importance in the study of photoinduced biological processes.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 3-Methyl-1H-inden-1-one derivatives, and how can experimental data be validated?
- Methodological Answer : Use and NMR to confirm the molecular structure, focusing on chemical shifts of the methyl group and ketone moiety. Cross-validate with X-ray crystallography (using SHELX for refinement ) to resolve ambiguities in stereochemistry. For validation, compare experimental NMR data with DFT-predicted shifts (e.g., B3LYP/6-31G(d,p) basis set ).
- Key Data : For example, in (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one, NMR confirmed substituent positions, while DFT calculations aligned with observed electronic properties .
Q. How can researchers design a synthetic route for this compound derivatives using accessible precursors?
- Methodological Answer : Start with indenone scaffolds (e.g., 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one ) and employ Friedel-Crafts acylation or aldol condensation to introduce methyl groups. Optimize reaction conditions (temperature, catalyst loading) via iterative Design of Experiments (DoE) to maximize yield.
- Example : A derivative synthesized via 2-methylallyl esterification achieved 71% yield under controlled acylation conditions .
Advanced Research Questions
Q. How can contradictions between crystallographic data and computational models be resolved for this compound derivatives?
- Methodological Answer : Use high-resolution crystallography (ORTEP-III for graphical refinement ) to resolve structural ambiguities. If computational predictions (e.g., bond lengths from DFT) conflict with X-ray data, re-evaluate basis sets or solvent effects in simulations. Apply Hirshfeld surface analysis to quantify intermolecular interactions .
- Case Study : In IMDHI, discrepancies in dihedral angles were resolved by refining torsion parameters in DFT calculations .
Q. What strategies optimize the antimicrobial activity of this compound derivatives against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Modify substituents at the indenone core to enhance membrane permeability. For Gram-negative bacteria (e.g., E. coli), introduce electron-withdrawing groups (e.g., -CF) to improve lipophilicity. Test efficacy via MIC assays and correlate with DFT-derived reactivity descriptors (e.g., electrophilicity index) .
- Data Insight : The IMDHI derivative showed stronger activity against E. coli (MIC = 12.5 µg/mL) due to its high electrophilicity (global electrophilicity index = 3.2 eV) .
Q. How can researchers leverage computational chemistry to predict the physicochemical properties of novel this compound analogs?
- Methodological Answer : Use ACD/Labs Percepta or Gaussian to calculate logP, polar surface area, and solubility. Validate predictions against experimental HPLC or LC-MS data. For example, XlogP3 values >3.0 indicate high lipophilicity, critical for blood-brain barrier penetration .
- Example : A fluorinated analog (CAS 922736-66-1) had a computed XlogP of 3.9, aligning with its observed low aqueous solubility .
Contradiction Analysis in Data Interpretation
Q. How should researchers address conflicting bioactivity results in different bacterial strains for the same derivative?
- Methodological Answer : Perform mechanistic studies (e.g., molecular docking) to identify target-specific interactions. For example, if a compound is active against B. subtilis but not S. aureus, analyze differences in bacterial enzyme active sites. Use statistical tools (e.g., PCA) to isolate variables affecting activity .
Q. What steps mitigate errors in assigning stereochemistry via NMR for crowded indenone derivatives?
- Methodological Answer : Combine NOESY/ROESY experiments with DFT-derived nuclear Overhauser effect (NOE) predictions. For ambiguous cases, synthesize enantiomers and compare optical rotation data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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